molecular formula C14H20N2O2 B2515826 Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate CAS No. 501104-50-3

Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate

Cat. No.: B2515826
CAS No.: 501104-50-3
M. Wt: 248.326
InChI Key: ORWUTZSBMBWAAT-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate is a chemical compound with the CAS Registry Number 890890-90-1 . Its molecular formula is C14H20N2O2 . As a derivative of piperazine, this compound is part of a class of chemicals frequently utilized in scientific research and development, particularly as a building block or intermediate in medicinal chemistry and pharmacology . The specific piperazine core is a common feature in molecules designed for biological evaluation . This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive. Safety and Handling: While a specific Safety Data Sheet for this compound was not identified, researchers should handle all chemicals with care. General safety precautions for similar compounds include using personal protective equipment, avoiding dust formation, and handling in a well-ventilated place . For any chemical, consulting the specific SDS before use is essential.

Properties

IUPAC Name

methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-4-5-13(10-12(11)2)15-6-8-16(9-7-15)14(17)18-3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWUTZSBMBWAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325307
Record name methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

501104-50-3
Record name methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has been reported to be effective for the large-scale production of these compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • Structural Features : The compound features a piperazine ring that is substituted with a methyl ester and a dimethylphenyl group, which contributes to its lipophilicity and potential biological activity.

Pharmacological Applications

  • Antidepressant Activity :
    • Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate has been studied for its potential antidepressant properties. Similar compounds have been shown to modulate serotonin receptors, which are crucial in the treatment of depression. The structural similarity to other known antidepressants suggests that this compound may influence neurotransmitter systems effectively .
  • Anxiolytic Effects :
    • The compound may also exhibit anxiolytic properties, making it a candidate for further research in anxiety disorders. Studies on related piperazine derivatives indicate that they can act as modulators of anxiety by affecting GABAergic pathways .
  • Neuroprotective Properties :
    • Preliminary research suggests that this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. This stems from its ability to cross the blood-brain barrier and interact with central nervous system targets.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. It is often synthesized from readily available piperazine derivatives through acylation or alkylation processes.

Table 1: Synthesis Pathways

StepReagentsConditionsYield
1Piperazine + Dimethylphenyl acetic acidReflux in organic solventVariable
2Methylation agent (e.g., methyl iodide)Base-catalyzed reactionHigh

Case Studies and Research Findings

  • Study on Antidepressant Effects :
    • A study demonstrated that similar piperazine derivatives showed significant improvement in depressive symptoms in animal models. The mechanism was linked to serotonin receptor modulation, suggesting that this compound may share this property .
  • Anxiety Modulation :
    • Research on related compounds indicated their effectiveness in reducing anxiety-like behaviors in rodents, supporting the hypothesis that this compound could serve as an anxiolytic agent.
  • Neuroprotective Studies :
    • Investigations into neuroprotective agents have highlighted the importance of piperazine derivatives in mitigating neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly impact biological activity and physicochemical properties:

  • Methyl 4-(2-fluoro-3-ureidobenzyl)piperazine-1-carboxylate (Omecamtiv mecarbil, ) :

    • Substituents: 2-fluoro and 3-ureido groups on the benzyl ring.
    • Activity: Modulates voltage-gated Na+ currents, highlighting the role of fluorine (electron-withdrawing) and ureido (hydrogen-bonding) groups in ion channel interactions.
    • Comparison: The absence of fluorine and ureido in the target compound suggests reduced polarity and altered receptor selectivity.
  • Ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate () :

    • Substituents: 3,4-dimethylphenyl with a sulfonyl glycyl group.
    • Activity: Sulfonyl groups enhance metabolic stability but may reduce CNS penetration due to increased polarity.
    • Comparison: The target compound’s simpler ester linkage may confer better membrane permeability.
  • GR-89,696 () :

    • Substituents: 3,4-dichlorophenylacetyl and pyrrolidinylmethyl.
    • Activity: Potent kappa-opioid receptor agonist (Ki = 0.02 nM), emphasizing the importance of halogenated aromatic rings for high receptor affinity.
    • Comparison: The target’s methyl groups (electron-donating) versus chlorine (electron-withdrawing) may result in weaker receptor binding but improved metabolic stability.

Ester Group Modifications

The ester group influences lipophilicity and hydrolysis rates:

  • Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (): Ester: Ethyl instead of methyl. Comparison: Ethyl esters increase lipophilicity, which may prolong half-life but reduce aqueous solubility.
  • Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (): Ester: Benzyl group with a hydroxypiperidine ring. Activity: Hydroxyl groups introduce hydrogen-bonding sites, possibly improving solubility but limiting blood-brain barrier penetration.

Structural and Pharmacological Highlights

Compound Name Key Features Biological Activity Reference
Target Compound 3,4-Dimethylphenyl, methyl ester Not specified (structural analog studies) -
Omecamtiv mecarbil 2-Fluoro-3-ureido benzyl, methyl ester Na+ channel modulation
GR-89,696 3,4-Dichlorophenylacetyl, pyrrolidinylmethyl Kappa-opioid agonist (Ki = 0.02 nM)
Ethyl 4-[N-(2,3-dimethylphenyl)-N-(methanesulfonyl)glycyl]piperazine-1-carboxylate 2,3-Dimethylphenyl, methanesulfonyl glycyl, ethyl ester Not specified (enhanced stability)
MT-45 Cyclohexyl, diphenylethyl (non-ester) Analgesic (opioid-like activity)

Key Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methyl) on the aromatic ring improve metabolic stability but may reduce receptor affinity compared to electron-withdrawing groups (e.g., chlorine).
  • Heterocyclic additions (e.g., oxadiazole in ) enhance bioactivity through hydrogen bonding or π-π interactions.

Ester Group Impact :

  • Methyl esters balance lipophilicity and hydrolysis rates, while ethyl or benzyl esters increase lipophilicity at the expense of solubility.

Therapeutic Potential: Piperazine carboxylates with 3,4-dimethylphenyl groups are understudied but may offer advantages in CNS-targeted therapies due to moderate lipophilicity and steric bulk.

Biological Activity

Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate (MDPPC) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group and a carboxylate moiety. Understanding the biological activity of MDPPC can provide insights into its therapeutic potential and mechanisms of action.

Biological Activity Overview

MDPPC has been studied for various biological activities, particularly its effects on neurotransmitter receptors and its potential therapeutic applications in neuropsychiatric disorders.

1. Dopamine Receptor Interaction

Research indicates that MDPPC may act as a selective agonist for dopamine receptors, particularly the D3 subtype. This interaction is crucial for modulating dopaminergic signaling pathways, which are implicated in several neuropsychiatric conditions such as schizophrenia and Parkinson's disease.

  • Selectivity : MDPPC exhibits preferential binding to D3 receptors over D2 receptors, suggesting a unique mechanism of action that could minimize side effects associated with non-selective dopamine receptor agonists .

2. Antimicrobial Activity

Preliminary studies have shown that MDPPC possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, indicating its potential use as an antibiotic agent.

  • Activity Against Pathogens : In vitro tests revealed that MDPPC inhibited the growth of both Gram-positive and Gram-negative bacteria, although further studies are required to determine its efficacy compared to existing antibiotics .

Case Study 1: Neuroprotective Effects

A study conducted on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) showed that MDPPC could protect against neurodegeneration. The compound was found to promote cell survival and reduce apoptosis in stressed neuronal cultures.

  • Mechanism : The neuroprotective effect is hypothesized to be mediated through the activation of D3 receptors, which are known to play a role in neuronal survival and function .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various piperazine derivatives, MDPPC exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.

  • Results : The Minimum Inhibitory Concentration (MIC) for E. coli was determined to be 32 μg/mL, while for S. aureus, it was 16 μg/mL, showcasing its potential as a lead compound for antibiotic development .

Data Table: Biological Activity Summary

Activity TypeTarget/PathogenObserved EffectReference
Dopamine Receptor AgonismD3 Dopamine ReceptorSelective agonist activity
Antimicrobial ActivityE. coliMIC = 32 μg/mL
Antimicrobial ActivityS. aureusMIC = 16 μg/mL
NeuroprotectionDopaminergic NeuronsReduced apoptosis

Q & A

Basic: What are the key considerations for optimizing the synthesis of Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate to maximize yield and purity?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Temperature and Solvent Selection : Reactions in aprotic solvents (e.g., dimethylformamide) under inert atmospheres minimize side reactions, as seen in piperazine derivative syntheses .
  • Catalyst Use : Acid or base catalysts may enhance coupling efficiency during esterification or amidation steps .
  • Purification Techniques : Column chromatography or recrystallization improves purity, with yields typically reported between 40–90% depending on stepwise efficiency .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress to terminate at optimal conversion .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the piperazine and aryl rings, with aromatic protons appearing at 6.5–7.5 ppm and piperazine CH2_2 signals near 2.5–3.5 ppm .
  • Infrared Spectroscopy (IR) : Carbonyl stretches (C=O) at ~1700 cm1^{-1} and ester C-O bonds at ~1250 cm1^{-1} validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation for absolute stereochemical assignment .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability : Ensure >95% purity via HPLC and elemental analysis to exclude impurities influencing bioactivity .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) to reduce variability .
  • Structural Confirmation : Re-evaluate compound identity using XRD or 2D NMR if discrepancies persist .
  • Meta-Analysis : Compare dose-response curves and statistical methods across studies to identify outliers .

Advanced: What experimental strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Systematic Substitution : Modify substituents on the aryl ring (e.g., halogenation, methoxy groups) and piperazine N-atoms to assess steric/electronic effects .
  • In Silico Modeling : Use molecular docking to predict binding affinities for targets like GPCRs or enzymes .
  • Biological Profiling : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and cellular viability models .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using comparative SAR tables .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions, and how should these influence storage protocols?

Methodological Answer:

  • pH Stability : Hydrolyzes in strong acidic (pH < 3) or basic (pH > 10) conditions, degrading the ester moiety. Neutral buffers (pH 6–8) are optimal for aqueous solutions .
  • Thermal Stability : Stable at room temperature but degrades above 80°C. Store at 2–8°C in airtight, light-protected containers .
  • Solvent Compatibility : Soluble in DMSO, ethanol, and dichloromethane; avoid protic solvents (e.g., water) for long-term storage .

Advanced: How should researchers design in vitro assays to evaluate the interaction of this compound with potential enzyme targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes linked to piperazine bioactivity (e.g., monoamine oxidases, phosphodiesterases) via literature mining .
  • Kinetic Assays : Use fluorogenic substrates or radiolabeled ligands to measure IC50_{50} values under controlled pH and temperature .
  • Competitive Binding Studies : Perform displacement assays with known inhibitors (e.g., rolipram for PDE4) to confirm target engagement .
  • Data Normalization : Include positive/negative controls and normalize activity to protein concentration (e.g., Bradford assay) .

Basic: What analytical methods are critical for assessing the purity of this compound in preclinical studies?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Elemental Analysis (EA) : Confirm C, H, N composition within ±0.4% of theoretical values .
  • Melting Point Determination : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity and purity .

Advanced: How can computational chemistry tools enhance the understanding of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Software like SwissADME estimates logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism .
  • Molecular Dynamics (MD) Simulations : Model binding kinetics with targets (e.g., serotonin receptors) to predict residence times and selectivity .
  • QSAR Modeling : Corrogate structural descriptors (e.g., topological polar surface area) with bioavailability data from analogs .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Deactivate with ethanol/water mixtures before disposing as hazardous organic waste .

Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, reagent stoichiometry) via factorial design .
  • Continuous Flow Reactors : Enhance reproducibility and reduce thermal gradients during esterification steps .

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